methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a methoxy group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the 5-methoxy-2-nitrophenol intermediate. This intermediate is then reacted with a suitable pyrazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of bases such as sodium hydride and solvents like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include amines, aldehydes, acids, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The nitrophenoxy moiety can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-nitrobenzoate
- 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione
Uniqueness
Methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]pyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-20-9-3-4-11(16(18)19)12(7-9)22-8-15-6-5-10(14-15)13(17)21-2/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZELYODVLLDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.